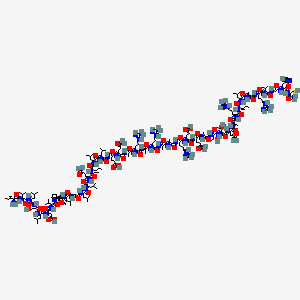
Urocortin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This peptide is highly selective for the corticotropin-releasing factor receptor 2 and does not show affinity for the corticotropin-releasing factor binding protein . Urocortin 2 has been shown to have significant effects on the cardiovascular system, including hypotensive and anorexigenic effects .
Preparation Methods
The synthesis of Urocortin 2 involves the use of solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Urocortin 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound .
Scientific Research Applications
Urocortin 2 has a wide range of scientific research applications, including:
Cardiovascular Research: This compound has been shown to improve right ventricular function and attenuate pulmonary arterial hypertension.
Endocrinology: It has been used to study its effects on skeletal muscle mass and function.
Pharmacology: The peptide has been studied for its potential as a therapeutic agent in heart failure and hypertension.
Mechanism of Action
Urocortin 2 exerts its effects primarily through the activation of the corticotropin-releasing factor receptor 2. Upon binding to this receptor, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This activation results in the phosphorylation of protein kinase A and subsequent changes in cellular function. In the cardiovascular system, this pathway leads to increased cardiac output, reduced systemic vascular resistance, and improved left ventricular function .
Comparison with Similar Compounds
Urocortin 2 is part of the corticotropin-releasing hormone family, which includes other peptides such as corticotropin-releasing hormone, Urocortin 1, and Urocortin 3. Unlike Urocortin 1, which binds to both corticotropin-releasing factor receptor 1 and corticotropin-releasing factor receptor 2, this compound is highly selective for corticotropin-releasing factor receptor 2 . This selectivity makes this compound unique in its ability to exert specific physiological effects without activating corticotropin-releasing factor receptor 1 .
References
Properties
CAS No. |
351999-18-3 |
|---|---|
Molecular Formula |
C194H339N63O54S |
Molecular Weight |
4450 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C194H339N63O54S/c1-38-96(25)142(199)181(303)250-144(94(21)22)184(306)243-126(76-92(17)18)176(298)247-130(83-258)179(301)241-124(74-90(13)14)174(296)242-129(79-141(271)272)178(300)251-145(95(23)24)189(311)257-69-47-53-132(257)180(302)254-146(97(26)39-2)183(305)218-82-137(265)227-120(70-86(5)6)171(293)239-122(72-88(9)10)172(294)237-117(56-61-135(197)263)168(290)253-148(99(28)41-4)186(308)245-125(75-91(15)16)175(297)240-123(73-89(11)12)173(295)238-119(58-63-140(269)270)165(287)235-115(54-59-133(195)261)161(283)223-103(32)155(277)230-111(49-43-65-213-191(203)204)160(282)222-102(31)154(276)229-110(48-42-64-212-190(201)202)159(281)221-100(29)152(274)220-101(30)153(275)231-112(50-44-66-214-192(205)206)163(285)236-118(57-62-139(267)268)164(286)234-116(55-60-134(196)262)162(284)224-106(35)158(280)255-150(108(37)260)188(310)256-149(107(36)259)187(309)246-128(78-136(198)264)170(292)226-105(34)157(279)233-114(52-46-68-216-194(209)210)167(289)252-147(98(27)40-3)185(307)244-121(71-87(7)8)169(291)225-104(33)156(278)232-113(51-45-67-215-193(207)208)166(288)249-143(93(19)20)182(304)217-81-138(266)228-127(77-109-80-211-85-219-109)177(299)248-131(84-312)151(200)273/h80,85-108,110-132,142-150,258-260,312H,38-79,81-84,199H2,1-37H3,(H2,195,261)(H2,196,262)(H2,197,263)(H2,198,264)(H2,200,273)(H,211,219)(H,217,304)(H,218,305)(H,220,274)(H,221,281)(H,222,282)(H,223,283)(H,224,284)(H,225,291)(H,226,292)(H,227,265)(H,228,266)(H,229,276)(H,230,277)(H,231,275)(H,232,278)(H,233,279)(H,234,286)(H,235,287)(H,236,285)(H,237,294)(H,238,295)(H,239,293)(H,240,297)(H,241,301)(H,242,296)(H,243,306)(H,244,307)(H,245,308)(H,246,309)(H,247,298)(H,248,299)(H,249,288)(H,250,303)(H,251,300)(H,252,289)(H,253,290)(H,254,302)(H,255,280)(H,256,310)(H,267,268)(H,269,270)(H,271,272)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)(H4,209,210,216)/t96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107+,108+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 |
InChI Key |
ZEBBPGHOLWPSGI-KPLDDXDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















